N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
“N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological effects of 2,4-disubstituted thiazoles are induced through various targets .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Applications
Synthesis and Biological Evaluation of Thiazole Derivatives as Anticancer Agents New thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, showcasing their potential in cancer treatment applications. Additionally, certain derivatives were found to induce apoptosis in cancer cells, further emphasizing their relevance in oncological research (Evren et al., 2019), (Ekrek et al., 2022), (Yurttaş et al., 2015).
Antimicrobial Applications
Synthesis and Evaluation of Thiazole Derivatives as Antimicrobial Agents Thiazole derivatives have been synthesized and assessed for their antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of these compounds in treating infectious diseases and contributing to antimicrobial research (Baviskar et al., 2013), (Saravanan et al., 2010), (Darwish et al., 2014).
Structural and Chemical Characterization
Characterization and Crystal Structure Analysis of Thiazole Derivatives The structural and chemical properties of certain thiazole derivatives have been characterized, with studies detailing their crystalline structures and molecular interactions. Such information is crucial for understanding the chemical behavior and potential applications of these compounds (Saravanan et al., 2016), (Fun et al., 2012).
Mechanism of Action
Target of Action
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a compound that belongs to the thiazole class of molecules . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities
Safety and Hazards
Future Directions
Thiazoles have been the focus of many research studies due to their diverse biological activities . The design and development of different thiazole derivatives present up-to-date developments in this field . Future research may continue to explore the biological importance of thiazole derivatives and their potential applications in various fields .
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXZWFJUVMEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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